1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCIFWAOZQFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have historically been invaluable as a source of therapeutic agents. They have been reported to exhibit a wide range of drug-like properties and physiological and pharmacological activities.
Mode of Action
Pyrazole derivatives have been shown to exhibit various modes of action depending on their specific structure and the biological target they interact with.
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. Notably, this compound has shown inhibitory effects on certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation. The interaction with Pim-1 kinase occurs through binding to the active site, leading to the inhibition of its activity. Additionally, this compound has been observed to interact with apoptotic proteins like Bcl-2 and BAX, promoting apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In leukemia cells, this compound induces apoptosis at nanomolar concentrations, significantly reducing cell viability. It affects cell signaling pathways by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3. Furthermore, it influences gene expression by altering the expression levels of genes involved in cell cycle regulation and apoptosis. The compound also impacts cellular metabolism by disrupting mitochondrial function, leading to the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and proteins, leading to their inhibition or activation. For instance, its binding to Pim-1 kinase results in the inhibition of kinase activity, thereby blocking cell survival signals. Additionally, the compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to the activation of apoptotic pathways and the suppression of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. It undergoes gradual degradation when exposed to extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound’s effects on cellular function persist over time, with sustained inhibition of cell proliferation and induction of apoptosis. These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound. The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm. It can also bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. It can also translocate to the nucleus, where it influences gene expression by interacting with nuclear proteins and transcription factors. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity.
Biological Activity
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and related case studies.
The compound has been shown to induce apoptosis in various cancer cell lines, particularly HL-60 cells, which are derived from human acute myeloid leukemia (AML). The precise mechanism of action remains under investigation, but it is suggested that the compound interacts with specific cellular pathways that lead to programmed cell death.
Cytotoxic Effects
Research indicates that this compound exhibits potent cytotoxic effects at nanomolar concentrations. In a study published by the National Institutes of Health, the compound was part of a library that demonstrated significant cytotoxicity against HL-60 cells. The optimization of its structure led to the identification of several more active derivatives, enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the core imidazo[1,2-b]pyrazole structure can significantly affect biological activity. The introduction of various substituents on the cyclobutyl group and alterations in the carboxamide moiety have been explored to optimize potency and selectivity against cancer cells.
| Compound Modification | Effect on Activity |
|---|---|
| Cyclobutyl substitution | Increased potency in HL-60 cells |
| Variations in carboxamide group | Altered apoptosis induction rates |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on AML Cells : A study focused on primary patient-derived AML cells demonstrated that this compound could induce significant apoptosis, suggesting its potential as a treatment option for resistant forms of leukemia .
- Comparative Analysis : In comparative studies with other imidazo[1,2-b]pyrazole derivatives, this compound showed superior efficacy in inducing cell death in cancer models, emphasizing its promising role in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-b]pyrazole-7-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
Pharmacological Profiles
- DU325: Exhibits nanomolar potency (IC50 = 80.6 nM) against AML cells, with mechanisms involving mitochondrial depolarization and caspase-3 activation .
- Cyclobutylmethyl Derivatives : While direct activity data are lacking, the cyclobutyl group’s larger ring size may improve pharmacokinetic properties (e.g., longer half-life) compared to cyclopropylmethyl analogs .
- Fluorophenyl Derivatives : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 9a) may enhance target selectivity or metabolic stability .
Patent and Clinical Relevance
Q & A
Q. What are the recommended synthetic routes for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Imidazole ring formation : Condensation of aldehydes and amines with dehydrating agents (e.g., POCl₃) .
- Pyrazole ring introduction : Cyclization using hydrazine derivatives and carbonyl compounds (e.g., via the Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-b]pyrazoles) .
- Cyclobutylmethyl functionalization : Alkylation with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide formation : Amidation of carboxylic acid intermediates using coupling agents (e.g., EDC/HOBt) .
Optimization : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact regioselectivity and purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm) and confirms carboxamide resonance .
- Mass spectrometry (HRMS) : Resolves isotopic patterns and molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1352 for C₁₂H₁₆N₄O) .
- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between fused rings (e.g., 16.9° in analogous compounds) inform conformational stability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to confirm programmed cell death .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) to identify molecular targets .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD < 2 Å over 100 ns) to assess binding .
- QSAR models : Corrogate substituent effects (e.g., cyclobutylmethyl’s logP) with activity using Random Forest algorithms .
Q. How do steric and electronic effects of the cyclobutylmethyl group influence reactivity in functionalization reactions?
- Steric hindrance : The bulky cyclobutyl group reduces nucleophilic substitution rates at the 7-position (e.g., slower SN2 vs. methyl analogs) .
- Electronic effects : The electron-donating cyclobutylmethyl group stabilizes carbocation intermediates in Friedel-Crafts alkylation .
- Ring strain : Cyclobutane’s angle strain (90° vs. 109.5° in cyclohexane) increases susceptibility to ring-opening reactions under acidic conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Meta-analysis : Pool data from >10 studies to identify outliers (e.g., via Grubbs’ test) and adjust for batch effects .
- Orthogonal assays : Validate apoptosis via caspase-3 activation (Western blot) alongside MTT results .
Q. How can the synthetic pathway be optimized for scalability without compromising regioselectivity?
- Flow chemistry : Continuous reactors enhance heat/mass transfer for cyclization steps (e.g., 80% yield at 100 mL/min) .
- Catalyst screening : High-throughput experimentation (HTE) identifies Pd/Cu bimetallic systems for selective alkylation .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor metrics .
Q. What are the challenges in interpreting mass spectrometry data for this compound?
- Fragmentation ambiguity : Distinguish between [M+H]⁺ (m/z 261.1352) and isobaric impurities via MS/MS (e.g., loss of CONH₂ at m/z 218) .
- Isotopic peaks : Use high-resolution instruments (Orbitrap) to resolve ¹³C vs. ³⁷Cl interference .
- Adduct formation : Suppress Na⁺/K⁺ adducts with 0.1% formic acid in mobile phases .
Q. How do pharmacokinetic properties compare to analogs with different substituents?
- Lipophilicity : Cyclobutylmethyl increases logP by 0.5 vs. methyl, enhancing membrane permeability .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) show slower CYP3A4-mediated oxidation vs. cyclopropylmethyl analogs .
- Solubility : Carboxamide group improves aqueous solubility (2.5 mg/mL) vs. carbonitrile derivatives .
Q. What experimental designs minimize variability in in vivo toxicity studies?
- DOE principles : Use factorial designs to test dose (10–100 mg/kg), administration route (oral vs. IV), and vehicle (PEG400 vs. saline) .
- Endpoint selection : Measure ALT/AST levels (liver toxicity) and body weight changes over 28 days .
- Cohort size : Power analysis (α=0.05, β=0.2) recommends n ≥ 8 per group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
